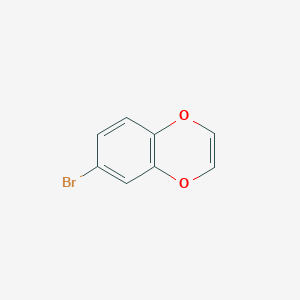

6-Bromo-1,4-benzodioxin

Description

Foundational Significance of 1,4-Benzodioxin (B1211060) Scaffolds in Synthetic Design

The 1,4-benzodioxin scaffold is a recurring motif in a multitude of natural products and synthetically derived bioactive compounds. researchgate.netresearchgate.net Its foundational significance in synthetic design can be attributed to several key structural and conformational features. The fusion of a benzene (B151609) ring with a 1,4-dioxane (B91453) ring imparts a semi-rigid structure that is conformationally restrained. nih.gov This controlled three-dimensional geometry is a valuable asset in the design of molecules intended to interact with specific biological targets, such as enzymes and receptors. researchgate.net

The 1,4-benzodioxane (B1196944) ring system is present in numerous therapeutic agents, including antihypertensives and compounds targeting central nervous system disorders. pjps.pk The scaffold's versatility is further enhanced by the potential for substitution at both the aromatic and the dioxane rings. Substitution at the C(2) position, for instance, introduces a chiral center, which is often crucial for the biological activity of the resulting enantiomeric compounds. researchgate.net Prominent examples of biologically active compounds built upon this framework include the antihypertensive drug Doxazosin and the naturally occurring flavonolignan Silybin, which exhibits hepatoprotective properties. researchgate.netunimi.it

The development of synthetic methodologies to access functionalized 1,4-benzodioxanes has been an active area of research. These methods are critical for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products. researchgate.net The inherent stability and defined stereochemistry of the benzodioxin core make it an attractive starting point for multi-step syntheses. researchgate.net

Strategic Importance of Halogenated Benzodioxin Derivatives in Chemical Transformations

The introduction of a halogen atom onto the 1,4-benzodioxin scaffold dramatically enhances its synthetic utility, transforming it into a versatile intermediate for a wide array of chemical transformations. Halogenated benzodioxins, such as 6-Bromo-1,4-benzodioxin, are particularly valuable in the realm of transition-metal-catalyzed cross-coupling reactions. nih.gov The bromine atom serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

The strategic importance of these halogenated derivatives is most evident in their application in reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net In these reactions, the bromo-substituted benzodioxin can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst to construct more complex molecular architectures. mt.comscirp.org The reactivity of the halogen is crucial, with bromo derivatives generally exhibiting higher reactivity than their chloro counterparts, allowing for milder reaction conditions and broader substrate scope. This enhanced reactivity is a key consideration in synthetic planning, making brominated benzodioxins the intermediates of choice for many complex syntheses.

Beyond cross-coupling, the bromine atom can participate in other transformations, including nucleophilic aromatic substitution, which further broadens the synthetic possibilities. nih.gov This strategic functionalization allows chemists to introduce a diverse range of substituents onto the benzodioxin core, thereby fine-tuning the electronic and steric properties of the final molecule. This level of control is essential for structure-activity relationship (SAR) studies in medicinal chemistry, where small changes to a molecule's structure can lead to significant differences in its biological activity. nih.gov

Detailed Research Findings

Recent research has further highlighted the utility of this compound in the synthesis of novel compounds. For example, it has been used as a key starting material in the synthesis of a series of 1,4-benzodioxan-substituted chalcones. nih.gov In one study, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)prop-2-en-1-one was synthesized and showed potent and selective inhibitory activity against human monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. nih.gov

In another line of research, this compound served as a precursor for the synthesis of various heterocyclic derivatives. For instance, it was used to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide, which was then reacted with other intermediates to create novel compounds with potential enzyme inhibitory and antibacterial activities. asianpubs.org These studies underscore the role of this compound as a versatile platform for the development of new chemical entities with potential therapeutic applications.

The following tables provide key data for this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇BrO₂ | mt.com |

| Molecular Weight | 215.04 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to pale yellow liquid | mt.com |

| Boiling Point | 259-260 °C | sigmaaldrich.com |

| Density | 1.598 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.588 | sigmaaldrich.com |

| CAS Number | 52287-51-1 | sigmaaldrich.com |

| Spectroscopy Type | Data Reference |

|---|---|

| ¹H NMR | scielo.br |

| ¹³C NMR | researchgate.net |

| FT-IR |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrO2 |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

6-bromo-1,4-benzodioxine |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |

InChI Key |

GAYDMZAMIRJBMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for the 6 Bromo 1,4 Benzodioxin Core and Its Derivatives

Direct Halogenation Protocols

Direct halogenation of the pre-formed 1,4-benzodioxane (B1196944) or 1,4-benzodioxin (B1211060) ring system is a common and straightforward approach to introduce a bromine atom onto the aromatic ring. This method typically involves electrophilic substitution reactions.

Electrophilic Bromination of 1,4-Benzodioxane Precursors

The direct bromination of 1,4-benzodioxane is a widely utilized method for the synthesis of 6-bromo-1,4-benzodioxane. This electrophilic aromatic substitution reaction is typically carried out using molecular bromine in a suitable solvent, such as acetic acid. vulcanchem.comtsijournals.comsigmaaldrich.com The electron-donating nature of the ethylenedioxy ring directs the incoming electrophile primarily to the para position, resulting in the formation of the 6-bromo derivative. tsijournals.com With an excess of bromine, further bromination can occur to yield the 6,8-dibromo derivative. tsijournals.com

The reaction conditions for the electrophilic bromination of 1,4-benzodioxane can be summarized as follows:

| Reagent | Solvent | Product | Reference |

| Bromine | Acetic Acid | 6-Bromo-1,4-benzodioxane | tsijournals.comsigmaaldrich.com |

It is important to note that this method directly yields the saturated 1,4-benzodioxane derivative. Subsequent aromatization steps, if required, would involve elimination reactions. thieme-connect.de

Regioselective Bromination in Substituted 1,4-Benzodioxin Systems

The regioselectivity of bromination in substituted 1,4-benzodioxin systems is highly dependent on the nature and position of the existing substituents on the aromatic ring. The directing effects of these substituents, in concert with the activating effect of the dioxane ring, govern the position of electrophilic attack.

For instance, the bromination of 6-cyclopropyl-1,4-benzodioxane is influenced by both the ethylenedioxy group and the cyclopropyl (B3062369) radical, leading to a concerted orientation for the incoming electrophile. osi.lv In cases where the 1,4-benzodioxin ring is substituted with an electron-withdrawing group, such as a carboxylate, the regioselectivity can be more complex. The bromination of methyl 1,4-benzodioxane-2-carboxylate can lead to a mixture of positional isomers, namely methyl 5-bromo-1,4-benzodioxane-2-carboxylate and methyl 8-bromo-1,4-benzodioxane-2-carboxylate, which can be challenging to separate and identify. mdpi.com

The choice of brominating agent can also influence the regioselectivity. N-bromosuccinimide (NBS) is a common reagent used for regioselective brominations. nih.gov For example, the reaction of catechol with N-bromosuccinimide and fluoroboric acid in acetonitrile (B52724) at low temperatures can afford 4-bromobenzene-1,2-diol in high yield, which can then be used as a precursor for brominated benzodioxins. nih.gov

Multi-Component and Cyclization-Based Syntheses

An alternative to direct halogenation is the construction of the 6-bromo-1,4-benzodioxin core through cyclization reactions, starting from appropriately substituted precursors. This approach offers greater control over the final substitution pattern.

Formation of the 1,4-Benzodioxin Ring System via Catechol Derivatives and Dibromides

A fundamental and versatile method for constructing the 1,4-benzodioxin ring system is the Williamson ether synthesis, involving the reaction of a catechol derivative with a 1,2-dihaloethane. To synthesize this compound, 4-bromocatechol (B119925) would be the logical starting material. The reaction is typically carried out in the presence of a base to deprotonate the catechol, forming the more nucleophilic phenoxide ions.

A variety of catechol derivatives and dihalides can be employed in this reaction. For example, the condensation of catechol with ethyl 2,3-dibromopropionate in the presence of anhydrous potassium carbonate in dry acetone (B3395972) is a known method to synthesize 1,4-benzodioxan-2-carboxylic acid derivatives. eurjchem.com Similarly, the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate can be used to produce methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylates. mdpi.com The reaction of gallic acid with 1,2-dibromoethane (B42909) has also been utilized in the synthesis of 1,4-benzodioxane derivatives. scirp.orgresearchgate.net

The general scheme for this reaction is as follows:

| Catechol Derivative | Dihalide | Base | Product | References |

| Catechol | Ethyl 2,3-dibromopropionate | K2CO3 | 1,4-Benzodioxan-2-carboxylic acid ester | eurjchem.com |

| 3-Bromocatechol | Methyl 2,3-dibromopropionate | Methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate | mdpi.com | |

| Gallic Acid | 1,2-Dibromoethane | K2CO3 | Substituted 1,4-benzodioxane | scirp.orgresearchgate.net |

Transition Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including 1,4-benzodioxins. These methods often offer high efficiency and selectivity under mild reaction conditions.

Palladium-catalyzed cyclization reactions have been successfully employed for the synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins. acs.orgbenthamdirect.com One approach involves the palladium-catalyzed condensation of benzene-1,2-diol (catechol) with various propargylic carbonates. acs.orgbenthamdirect.com The proposed mechanism proceeds through the formation of a (σ-allenyl)palladium complex, followed by intermolecular attack of the phenoxide ion to generate a (σ-allyl)palladium intermediate, which then undergoes intramolecular cyclization. acs.org

Copper-catalyzed tandem reactions also provide a viable route to 1,4-benzodioxanes. A one-pot procedure involving the reaction of o-iodophenols with epoxides, catalyzed by a Cu2O/1,10-phenanthroline system, has been developed for the synthesis of 2,3-dihydro-1,4-benzodioxins. acs.org This method allows for the assembly of various substituted products in moderate to good yields. acs.org

Synthesis of this compound Analogues

The synthesis of analogues of this compound often involves the modification of the core structure or the use of substituted starting materials in the synthetic sequences described above.

For example, N-substituted derivatives of 6-amino-1,4-benzodioxane can be prepared and subsequently used in further reactions. The synthesis can start with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. researchgate.net This intermediate can then be further functionalized by reaction with various alkyl or aralkyl halides. researchgate.net

Another approach involves the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgresearchgate.net This can be achieved starting from gallic acid, which is converted in several steps to a 6-carboxy-1,4-benzodioxane derivative. scirp.orgresearchgate.net The carboxylic acid can then be converted to an acid chloride and reacted with various amines to generate a library of amide analogues. scirp.orgresearchgate.net

The synthesis of more complex analogues, such as those containing additional heterocyclic rings, often relies on the functionalization of the this compound core. For instance, the bromine atom can serve as a handle for cross-coupling reactions to introduce new substituents.

Preparation of Aza Analogues of the 2,3-Dihydro-1,4-benzodioxin Core

The substitution of a benzene (B151609) ring with a pyridine (B92270) ring in the 2,3-dihydro-1,4-benzodioxin scaffold to create aza analogues has been a strategy to develop new derivatives with potential therapeutic applications. researchgate.net Research has focused on developing synthetic routes to these novel aza analogues, particularly those bearing a versatile bromomethyl group on the non-aromatic oxygenated ring. researchgate.net

One prominent approach involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction. researchgate.net This method has been successfully employed to synthesize a variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines. The reaction conditions can be manipulated to control the product distribution. researchgate.netresearchgate.net For instance, the reaction of 2-nitro-3-oxiranylmethoxypyridine in the presence of a base can lead to the formation of the desired 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines. researchgate.net

The bioisosteric replacement of the benzene ring with pyridine has yielded derivatives with biological relevance in areas such as the central nervous system and cardiovascular diseases. researchgate.net The synthesis of these aza analogues often serves as a platform for further structural modifications to explore and optimize their biological activities. researchgate.net

| Reactant | Reaction Type | Product | Significance |

| 2-Nitro-3-oxiranylmethoxypyridine | Smiles Rearrangement | 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines | Provides access to aza analogues of the 1,4-benzodioxin core with potential biological activity. researchgate.netresearchgate.net |

Generation of Brominated Dioxins through De Novo Pathways (General Context)

The de novo synthesis of brominated dioxins, specifically polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), is a process observed in combustion environments from precursor materials like residual carbon. acs.orgua.es This pathway is distinct from the targeted synthesis of a specific isomer like this compound and provides a general context for the formation of various brominated dioxin congeners.

Laboratory studies using model mixtures of active carbon and copper(II) bromide (CuBr₂) have demonstrated the formation of PBDD/Fs. acs.orgnih.govacs.org The presence of copper(II) ions acts as a catalyst, promoting the oxidation of carbon and the formation of brominated aromatic compounds in the presence of oxygen. acs.org

Key findings from these studies include:

Temperature Dependence: The formation of these compounds typically begins at around 250°C, with maximum production observed at 350°C. acs.org In some experiments, a maximum yield was found at 300°C. nih.govacs.org

Catalysis: Copper(II) bromide accelerates the degradation of the carbonaceous structure, facilitating the formation of brominated dioxins. nih.govacs.org

Bromination Degree: The degree of bromination tends to increase with rising temperature. nih.govacs.org

Reaction Mechanism: The formation of brominated and mixed halogenated phenols, which then further react to form halogenated dioxins, is considered a relevant mechanism. nih.gov The isomer patterns of brominated dioxins are often similar to their chlorinated counterparts, suggesting analogous substitution mechanisms. acs.org

These de novo synthesis studies are crucial for understanding the unintentional formation of toxic brominated compounds in industrial and waste incineration processes. ua.esnih.gov

| Parameter | Observation | Reference |

| Temperature Range for Formation | Starts at 250°C, maximum at 350°C. | acs.org |

| Temperature for Maximum Yield (in specific experiments) | 300°C | nih.govacs.org |

| Catalyst | Copper(II) ions (from CuBr₂) | acs.org |

| Effect of Temperature on Bromination | Higher temperature leads to a higher degree of bromination. | nih.govacs.org |

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for chemical modification, enabling a range of transformations that are fundamental in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide of this compound serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comyoutube.com

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base to form a new C-C bond.

Stille Coupling: Coupling with an organotin compound.

Negishi Coupling: Reaction with an organozinc reagent.

Heck Reaction: Formation of a C-C bond through the reaction with an alkene. youtube.commdpi.com

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

Microwave irradiation has been shown to significantly accelerate these reactions, often leading to high yields in very short reaction times. mdpi.com For instance, the coupling of various aryl halides with organometallic reagents is often completed within minutes under microwave conditions. mdpi.com

| Coupling Reaction | Nucleophilic Partner (Organometallic Reagent) | Resulting Bond | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | 6-Aryl-1,4-benzodioxin |

| Stille | Ar'-Sn(R)₃ | C-C | 6-Aryl-1,4-benzodioxin |

| Negishi | Ar'-ZnX | C-C | 6-Aryl-1,4-benzodioxin |

| Heck | Alkene (H₂C=CHR) | C-C | 6-Vinyl-1,4-benzodioxin derivative |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 6-(Dialkylamino)-1,4-benzodioxin |

Alkoxycarbonylation is another important palladium-catalyzed reaction that transforms the aryl bromide into an ester. This reaction involves treating this compound with carbon monoxide, an alcohol, a palladium catalyst, and a base. This provides a direct route to 1,4-benzodioxane-6-carboxylic acid esters, which are valuable intermediates for further functionalization, such as amide synthesis.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are critical for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

The 1,4-benzodioxin moiety itself is generally considered an electron-donating system due to the lone pairs on the oxygen atoms. Consequently, this compound is not sufficiently activated for SNAr reactions to proceed under standard conditions. Facile substitution would require the introduction of strong EWGs on the aromatic ring or the use of extremely harsh reaction conditions involving very strong nucleophiles and high temperatures.

Derivatization at Peripheral Positions

While the C-Br bond is a primary site of reactivity, functionalization at other positions, particularly through derivatives of the 6-amino-1,4-benzodioxin scaffold (obtainable from the bromo-precursor), allows for the synthesis of a wide range of analogs.

The synthesis of amide derivatives of the 1,4-benzodioxin core is a common strategy for creating diverse chemical libraries. One established route involves the conversion of a carboxylic acid derivative to an acid chloride, followed by reaction with various primary or secondary amines. scirp.orgscirp.org For example, 1,4-benzodioxane-6-carboxylic acid can be treated with a chlorinating agent (like thionyl chloride) to form 1,4-benzodioxane-6-carbonyl chloride. This activated intermediate readily reacts with a wide array of amines to furnish the corresponding amide analogs in moderate to good yields. scirp.orgresearchgate.net

Another approach begins with 2,3-dihydro-1,4-benzodioxin-6-amine. This key intermediate can be acylated to form amides. For instance, its reaction with 2-bromo-N-(substituted-phenyl)acetamides in the presence of a base like lithium hydride yields complex acetamide derivatives. scielo.br

Sulfonamides are a significant class of compounds in medicinal chemistry. ekb.egfrontiersrj.com Derivatives of this compound can be converted into sulfonamides, typically by first transforming the bromo group into an amino group to yield 2,3-dihydro-1,4-benzodioxin-6-amine. This amine is then reacted with various alkyl or aryl sulfonyl chlorides in an aqueous alkaline medium (e.g., Na₂CO₃ solution) to produce the corresponding N-(2,3-dihydrobenzo scielo.brfrontiersrj.comdioxin-6-yl)sulfonamides. scielo.brresearchgate.net

These parent sulfonamides can be further functionalized through N-alkylation. Treatment with an alkylating agent such as benzyl (B1604629) chloride or ethyl iodide in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like DMF leads to the formation of N-alkylated sulfonamide derivatives. researchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product Class |

|---|---|---|---|

| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-Methylbenzenesulfonyl chloride | - | Parent Sulfonamide |

| N-(2,3-dihydrobenzo scielo.brfrontiersrj.comdioxin-6-yl)-4-methylbenzenesulfonamide | Benzyl chloride | NaH | N-Benzylated Sulfonamide |

| N-(2,3-dihydrobenzo scielo.brfrontiersrj.comdioxin-6-yl)sulfonamide | Ethyl iodide | NaH | N-Ethylated Sulfonamide |

The introduction of sulfur-containing functional groups onto the benzodioxin scaffold opens up further avenues for chemical modification, notably through oxidation. nih.govnih.gov When a thioether (sulfide) linkage is present in a benzodioxin derivative, it can be selectively oxidized to form either a sulfoxide or a sulfone. scirp.orgnih.gov

This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂). The extent of oxidation can often be controlled by the reaction conditions. For instance, the conversion of a sulfide to a sulfoxide can be accomplished using 30% H₂O₂ with a tellurium dioxide (TeO₂) catalyst, while oxidation to the sulfone can be achieved by using 30% H₂O₂ alone, often requiring more forcing conditions. scirp.orgresearchgate.net These oxidation states (sulfide, sulfoxide, sulfone) have distinct electronic and steric properties, making this a useful method for fine-tuning the characteristics of the molecule. nih.govsemanticscholar.org

Chemical Transformations and Functional Group Interconversions of 6 Bromo 1,4 Benzodioxin

Functional Group Interconversions

The bromine atom at the 6-position of the 1,4-benzodioxin (B1211060) scaffold serves as a versatile functional handle for a wide array of chemical transformations. Its modification is predominantly achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse peripheral linkers and substituents. These reactions are fundamental in synthetic organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the aryl bromide in 6-Bromo-1,4-benzodioxin makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and alkoxycarbonylation reactions, provide efficient pathways to synthesize a broad range of derivatives. dntb.gov.uawikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly effective for aryl bromides like this compound, enabling the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Typical conditions involve catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate in a solvent system like toluene. beilstein-journals.org

Buchwald-Hartwig Amination

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.org This reaction couples aryl halides or triflates with primary or secondary amines, catalyzed by a palladium complex. acsgcipr.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the facile synthesis of aryl amines from substrates like this compound. wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand, base (e.g., sodium tert-butoxide), and solvent (e.g., toluene, 1,4-dioxane) is crucial for achieving high yields. nih.govrsc.org

Alkoxycarbonylation

The bromo substituent can be converted into an ester functional group through palladium-catalyzed alkoxycarbonylation. This reaction involves treating the aryl bromide with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst. For instance, this compound undergoes alkoxycarbonylation with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo wikipedia.orgub.edudioxine-6-carboxylic acid t-butyl ester. chemicalbook.com

Sonogashira Coupling

The Sonogashira coupling is employed to form carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org This reaction typically uses a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (Et₃N). beilstein-journals.org This method allows for the direct attachment of alkynyl substituents to the 6-position of the 1,4-benzodioxin ring.

Cyanation

The introduction of a nitrile (-CN) group can be accomplished via cyanation reactions. While palladium catalysts are often used, nickel-catalyzed systems have been developed as effective alternatives. For example, aryl halides can be converted to the corresponding benzonitriles using non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) with a nickel catalyst under biphasic aqueous conditions. researchgate.net

The following table summarizes various palladium-catalyzed and other transformations for the functionalization of aryl bromides, which are applicable to this compound.

Interactive Data Table: Transformations of Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene, 1,4-Dioxane (B91453) | Aryl, Vinyl, Alkyl |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ / Ligand (e.g., XPhos) | NaOtBu, Cs₂CO₃ | Toluene, 1,4-Dioxane | Amine (-NR₂) |

| Alkoxycarbonylation | CO, R-OH | Pd(OAc)₂ / Ligand | Organic Base | Alcohol/Inert Solvent | Ester (-COOR) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene, DMF | Alkyne (-C≡CR) |

| Cyanation | K₄[Fe(CN)₆] | Ni(II) Precatalyst / Ligand | - | Biphasic (aq.) | Nitrile (-CN) |

Spectroscopic Characterization and Structural Elucidation in 6 Bromo 1,4 Benzodioxin Research

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

In the synthesis of substituted benzodioxanes, the formation of different positional isomers is a common challenge. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitively distinguishing between regioisomers like 6-Bromo-1,4-benzodioxin and its potential alternatives (e.g., 5-bromo or 8-bromo isomers).

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org This allows for the straightforward assignment of protons to their corresponding carbons.

The HMBC experiment is particularly powerful for establishing connectivity across a molecule, as it reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). columbia.edumdpi.com For this compound, specific HMBC correlations would be expected that are unique to this isomer. For example, the proton at position 7 (H-7) would show a three-bond correlation to the carbon bearing the bromine atom (C-6), while the proton at position 5 (H-5) would show a three-bond correlation to the bridgehead carbon C-8a. These long-range correlations provide an unambiguous fingerprint of the substitution pattern on the aromatic ring, allowing for clear differentiation from other possible isomers. mdpi.com

| 2D NMR Technique | Purpose | Application to this compound |

| HSQC | Identifies direct one-bond H-C connections. columbia.edulibretexts.org | Assigns each aromatic and aliphatic proton to its specific carbon atom. |

| HMBC | Shows two- and three-bond H-C correlations. columbia.edumdpi.com | Confirms the position of the bromine atom by revealing long-range correlations between protons and carbons across the aromatic ring, which are unique to the 6-bromo substitution pattern. |

One-dimensional ¹H and ¹³C NMR spectra provide fundamental data for the structural confirmation of this compound.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aliphatic and aromatic portions of the molecule. The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and typically appear as a singlet at approximately 4.25 ppm. chemicalbook.com The aromatic region shows a more complex pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring: a doublet for the proton at C-5, a doublet of doublets for the proton at C-7, and a doublet for the proton at C-8. chemicalbook.com

| ¹H NMR Data for this compound | |

| Chemical Shift (δ ppm) | Assignment |

| ~4.25 (s, 4H) | H-2, H-3 (-OCH₂CH₂O-) |

| ~6.74 (d, 1H) | Aromatic Proton |

| ~6.93 (dd, 1H) | Aromatic Proton |

| ~7.02 (d, 1H) | Aromatic Proton |

| (Data sourced from synthesis report where product was confirmed by mass spectrometry) chemicalbook.com |

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the dioxin ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating oxygen atoms. libretexts.org The carbon directly bonded to the bromine (C-6) would appear at a distinct chemical shift, while the other five aromatic carbons would also have unique resonances. The two equivalent carbons of the dioxin methylene (B1212753) groups (-CH₂) would give rise to a single signal in the aliphatic region of the spectrum.

| Expected ¹³C NMR Signals for this compound | |

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Aliphatic (-OCH₂CH₂O-) | 60-70 |

| Aromatic (C-Br) | 110-120 |

| Aromatic (C-H) | 115-130 |

| Aromatic (C-O) | 140-150 |

| (Ranges are typical for this class of compounds) libretexts.orgbhu.ac.in |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. scirp.org

For this compound, HRMS would confirm the molecular formula C₈H₇BrO₂. nih.govnih.govfishersci.com A key feature in the mass spectrum is the presence of two major peaks for the molecular ion [M]⁺ and [M+2]⁺ that are of nearly equal intensity. nih.gov This characteristic isotopic pattern is definitive for the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

| Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₈H₇BrO₂ fishersci.ca |

| Molecular Weight | ~215.04 g/mol nih.gov |

| Calculated Exact Mass | ~213.96294 Da nih.gov |

| Characteristic Isotope Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio, confirming one bromine atom. nih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound would exhibit several key absorption bands. These include C-H stretching vibrations for both the aromatic ring and the aliphatic dioxin ring protons. The spectrum would also feature characteristic C=C stretching absorptions for the aromatic ring and prominent C-O stretching bands for the ether linkages. The presence of the bromine atom would be indicated by a C-Br stretching vibration, typically found in the lower frequency (fingerprint) region of the spectrum.

| Expected Vibrational Bands for this compound | |

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Asymmetric C-O-C Stretch | 1300-1200 |

| Symmetric C-O-C Stretch | ~1070 |

| C-Br Stretch | 680-515 |

| (Ranges are based on typical values for the respective functional groups) researchgate.netnih.govdocbrown.info |

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and non-polar bonds. nih.gov The Raman spectrum for this compound is available in spectral databases, confirming its utility in the compound's characterization. nih.govchemicalbook.com

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive proof of a molecule's constitution and conformation by mapping the electron density of its atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray analysis would yield a wealth of structural information, including:

Unambiguous confirmation of the atomic connectivity and the 6-bromo substitution pattern.

Precise bond lengths and bond angles for the entire molecule.

The conformation of the dioxin ring (e.g., twisted or boat-like).

Intermolecular interactions in the solid state, such as hydrogen bonds or halogen bonds, which dictate the crystal packing.

While a specific crystal structure for the parent this compound is not detailed in the available literature, the technique has been successfully applied to numerous complex benzodioxane derivatives. mdpi.comnih.gov For example, the analysis of 3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-6-methoxy-4H-chromen-4-one confirmed its molecular structure and revealed details about its crystal packing and intermolecular hydrogen bonds. mdpi.com This demonstrates the definitive power of X-ray diffraction for the structural elucidation of this class of compounds.

Computational Approaches in 6 Bromo 1,4 Benzodioxin Studies

Molecular Modeling and Docking for Bioactive Compound Interactions

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for understanding how a ligand, such as a derivative of 6-bromo-1,4-benzodioxin, might interact with a biological target, typically a protein or enzyme.

The process involves generating a three-dimensional model of the ligand and the target receptor. The ligand is then placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores typically indicating a more stable and favorable interaction.

Research on 1,4-benzodioxan derivatives has utilized molecular docking to explore potential biological activities. For instance, studies on novel 1,4-benzodioxan derivatives containing a Schiff base moiety used docking to investigate their antibacterial potential. researchgate.net These analyses identified Tyrosine-tRNA synthetase as a likely target, with the compounds demonstrating strong binding energies. researchgate.net Similarly, docking simulations for other benzodioxane derivatives have been used to validate their potential as anti-inflammatory agents by predicting their interaction with enzymes like sPLA2. researchgate.net

These computational models reveal specific molecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, excluding water.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

In a study of 6-bromo quinazoline (B50416) derivatives, which share a bromo-substituted aromatic ring, molecular docking was used to understand their binding to the Epidermal Growth Factor Receptor (EGFR). nih.gov The analysis identified key interactions, including hydrogen bonds with specific amino acid residues like Lys721 and hydrophobic interactions with residues such as Leu764 and Val702. nih.gov Such detailed insights are crucial for designing more potent and selective inhibitors.

| Compound/Derivative Class | Biological Target | Key Findings/Interactions | Docking Score (kcal/mol) |

|---|---|---|---|

| N-(4-bromobenzylidene)-2,3-dihydrobenzo[b] acs.orgresearchgate.netdioxin-6-amine | sPLA2 Enzyme | Good inhibition validated by docking. | -7.60 |

| 1,4-Benzodioxan Schiff Bases | Tyrosine-tRNA Synthetase | Strongest binding energy among 11 common antibacterial targets. | ~47.3 |

| 6-Bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one | EGFR | Hydrogen bonds and hydrophobic interactions with key residues. | -6.7 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are methodologies used to understand how the chemical structure of a compound influences its biological activity. SAR provides qualitative relationships, while QSAR develops mathematical models to predict the activity of new compounds.

For the 1,4-benzodioxan scaffold, extensive SAR studies have been conducted to elucidate the roles of different structural features in receptor binding. acs.orgnih.gov Research into analogs of WB 4101, a known α1-adrenoreceptor antagonist, has revealed the distinct roles of the two oxygen atoms in the dioxane ring. nih.gov It appears the oxygen at position 4 is crucial for stabilizing an optimal conformation for drug-receptor interaction, while the oxygen at position 1 may engage in a direct polar interaction with the receptor. nih.gov

Key SAR findings for 1,4-benzodioxan derivatives include:

The Role of the Dioxane Ring: The integrity of the dehydrodioxane ring is critical for high affinity at α1-adrenoreceptors. Replacing this ring with a phenyl or pyrrole (B145914) nucleus leads to a significant drop in activity. nih.gov

Conformational Flexibility: When the more rigid 1,4-benzodioxane (B1196944) template is replaced by a more flexible 1,4-dioxane (B91453) ring, the biological profile of the compounds can be significantly altered, leading to novel antagonists and agonists for different receptors. researchgate.net

Substituent Effects: The introduction of various substituents onto the core structure can modulate activity. For example, in a series of benzodioxane carboxylic acid-based hydrazones, compounds featuring methoxy (B1213986) and sulfur-containing thiophene (B33073) groups showed strong binding interactions and potent biological activities, highlighting the influence of these specific chemical moieties. arabjchem.org

These analyses guide medicinal chemists in modifying lead compounds like this compound to enhance desired biological effects and reduce potential side effects.

| Structural Feature | Modification | Impact on Biological Activity |

|---|---|---|

| Dioxane Ring Oxygens | Investigation of individual roles | Oxygen at position 4 is key for optimal conformation; oxygen at position 1 may participate in direct polar binding. nih.gov |

| Benzodioxane vs. Dioxane Ring | Replacement of the fused benzene (B151609) ring with a non-fused system | Increases conformational flexibility, altering receptor affinity and selectivity. researchgate.net |

| Core Scaffold | Replacement of the dehydrodioxane ring with phenyl or pyrrole | Causes a significant decrease in α1-adrenoreceptor blocking activity. nih.gov |

| Substituents on Attached Moieties | Addition of methoxy or thiophene groups to hydrazone derivatives | Enhances hydrogen bonding and π-π stacking, leading to potent enzyme inhibition and antioxidant activity. arabjchem.org |

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations provide insights into reaction mechanisms, transition states, and the energetics of chemical processes, which are often difficult to determine experimentally.

DFT studies on molecules related to this compound help in understanding their fundamental chemical properties. For instance, DFT analysis at the B3LYP/6–31 + G(d, p) level has been used to study 6-bromo quinazoline derivatives. nih.gov Such calculations can determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and locations of these frontier orbitals are crucial indicators of a molecule's reactivity and its ability to participate in chemical reactions. In the case of the 6-bromo quinazoline derivatives, the HOMO was located on the bromobenzene (B47551) and quinazolinone rings, indicating these are the likely sites for electrophilic attack. nih.gov

These computational methods can also predict the thermodynamic stability of different compounds. In one study, DFT calculations showed that a derivative with an aliphatic linker was thermodynamically more stable than one with a benzyl (B1604629) group. nih.gov Furthermore, theoretical calculations are used to model reaction pathways, helping to elucidate complex synthetic mechanisms, such as the multi-step synthesis of benzofuran (B130515) derivatives, which involves various coupling and condensation reactions. nih.gov

| Computational Method | Compound Class | Key Parameters Calculated | Insights Gained |

|---|---|---|---|

| DFT (B3LYP/6–31+G(d,p)) | 6-Bromo quinazoline derivatives | HOMO/LUMO energies, Molecular orbitals | Identified reactive sites and predicted relative thermodynamic stability. nih.gov |

| DFT | Imidazo[1,5-a]quinoline derivatives | Electronic structure | Established relationships between electronic properties and receptor affinity. researchgate.net |

| DFT | Oxazine derivatives | Reactivity and stability | Proved relative reactivity and stability among a series of synthesized compounds. ekb.eg |

| Ab initio / DFT | 1,4-Benzodioxan | Molecular structures, vibrational frequencies | Determined the twisted (C2) structure as the most stable and accurately predicted vibrational spectra. researchgate.net |

Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions serve as a crucial aid in structure elucidation and can be used to validate both the experimental results and the computational methods themselves.

For 1,4-benzodioxan, theoretical calculations have been successfully used to predict its vibrational frequencies. researchgate.net Studies employing DFT have shown that the calculated frequencies for the twisted C2 symmetry structure of 1,4-benzodioxan agree excellently with experimental values obtained from IR and Raman spectroscopy after appropriate scaling. researchgate.net This strong correlation confirms the accuracy of the computational model and the predicted molecular structure.

The prediction of NMR spectra is another vital application. Computational methods can calculate chemical shifts (δ) and coupling constants (J), which are the fundamental parameters of an NMR spectrum. nmrdb.org The accuracy of these predictions has reached a point where they can be used to distinguish between possible isomers or even to revise a previously proposed chemical structure. nih.gov For example, the unambiguous identification of methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate regioisomers was achieved by detailed analysis of experimental HMBC NMR spectra, a process that can be supported and confirmed by computational predictions. mdpi.com

The validation of calculated data against experimental spectra from databases like PubChem, which lists IR, Mass, and NMR data for 6-bromo-1,4-benzodioxane, is a standard practice that builds confidence in the predictive power of the theoretical models. nih.gov

| Spectroscopic Technique | Computational Approach | Key Findings and Validation |

|---|---|---|

| Infrared (IR) and Raman Spectroscopy | DFT calculations | Calculated vibrational frequencies for 1,4-benzodioxan showed excellent agreement with experimental vapor-phase and liquid-phase spectra. researchgate.net |

| 13C NMR Spectroscopy | GIAO NMR predictions (e.g., mPW1PW91/6-31G(d,p)) | Calculated chemical shifts have been used to successfully revise the proposed structure of complex natural products. nih.gov |

| 1H and 13C NMR Spectroscopy | Associative neural networks and other prediction algorithms | Online tools and software can predict chemical shifts and coupling constants to aid in the interpretation of experimental spectra. nmrdb.orgnmrdb.org |

| Heteronuclear Multiple-Bond Correlation (HMBC) NMR | Comparison with theoretical models | Used to unambiguously assign the structure of bromo-1,4-benzodioxane regioisomers, which can be validated by computational predictions. mdpi.com |

Strategic Applications of 6 Bromo 1,4 Benzodioxin As a Key Intermediate in Chemical Synthesis

Precursor for Chiral Ligands in Asymmetric Catalysis

While direct and extensive literature on the use of 6-bromo-1,4-benzodioxin for the synthesis of chiral ligands is not widespread, its chemical structure suggests significant potential in this area. The presence of a bromine atom on the aromatic ring allows for the introduction of phosphorus-containing groups, such as phosphines, through well-established methodologies like metal-catalyzed cross-coupling reactions or lithiation followed by reaction with a chlorophosphine. These phosphine-functionalized 1,4-benzodioxin (B1211060) derivatives can then serve as precursors to a variety of chiral ligands.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Chiral phosphine (B1218219) ligands, in particular, have proven to be highly effective in a multitude of transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The 1,4-benzodioxin scaffold can provide a rigid and well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The electronic properties of the benzodioxin ring can also influence the catalytic activity and selectivity of the resulting metal complex.

The general approach to synthesizing such ligands would involve the conversion of this compound to a phosphine derivative. For instance, a Negishi or Suzuki coupling reaction with a suitable phosphine-containing organometallic reagent could be employed. Alternatively, a lithium-halogen exchange reaction followed by quenching with a chlorophosphine would also yield the desired phosphine. Subsequent modifications to the phosphine group or other parts of the benzodioxin scaffold could then be performed to fine-tune the steric and electronic properties of the ligand for a specific catalytic application. The exploration of this compound as a precursor for new chiral ligands represents a promising avenue for the discovery of novel and efficient asymmetric catalysts.

Building Block for Complex Heterocyclic Systems

The structural framework of this compound provides a robust starting point for the synthesis of more complex heterocyclic systems. The benzodioxin moiety is a common feature in a number of natural products and pharmacologically active compounds, and the bromine atom offers a versatile handle for further chemical elaboration.

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that are found in a wide variety of natural products and exhibit a broad range of biological activities. The synthesis of these compounds often involves the cyclization of a β-arylethylamine with a carbonyl compound, a reaction known as the Pictet-Spengler reaction, or the intramolecular cyclization of a β-arylethylamide, known as the Bischler-Napieralski reaction. researchgate.netresearchgate.netresearchgate.net

This compound can be readily converted into the necessary precursors for these reactions. For example, a β-arylethylamine derivative can be synthesized from this compound through a series of standard organic transformations, such as a Heck or Sonogashira coupling to introduce a two-carbon side chain, followed by reduction and amination. This amine can then be subjected to a Pictet-Spengler reaction with an appropriate aldehyde or ketone to construct the tetrahydroisoquinoline ring system.

A patent has described a method for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid, a valuable intermediate for cardiovascular drugs, starting from 3-bromobenzylcyanide. google.com This highlights the importance of the bromo-substituted tetrahydroisoquinoline scaffold in medicinal chemistry. A similar synthetic strategy could be envisioned starting from this compound to access novel tetrahydroisoquinoline derivatives with the benzodioxin moiety, potentially leading to new compounds with interesting pharmacological profiles.

Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.govijarsct.co.in They are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijarsct.co.in The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025). ijarsct.co.in

This compound can serve as a precursor for either the acetophenone or the benzaldehyde reactant. For instance, Friedel-Crafts acylation of this compound would yield the corresponding acetophenone derivative. Alternatively, formylation of this compound, for example through a Vilsmeier-Haack reaction, would provide the necessary benzaldehyde.

A study by Chimenti et al. described the synthesis of 1,4-benzodioxan-substituted chalcones as inhibitors of human monoamine oxidase B (MAO-B). nih.gov One of the most potent compounds identified was (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)prop-2-en-1-one, which exhibited an IC50 of 0.026 µM. nih.gov This example clearly demonstrates the successful incorporation of a brominated phenyl ring and a 1,4-benzodioxin moiety into a chalcone (B49325) framework to generate a highly active biological agent. The synthesis of this compound involved the Claisen-Schmidt condensation of 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-6-carbaldehyde with 1-(3-bromo-4-fluorophenyl)ethan-1-one. nih.gov This highlights the utility of 6-substituted-1,4-benzodioxin derivatives in the construction of biologically relevant chalcones.

Development of Biologically Active Agents

The 1,4-benzodioxin ring system is a recognized pharmacophore present in a number of clinically used drugs and biologically active natural products. The introduction of a bromine atom at the 6-position of this scaffold provides a key synthetic handle for the development of novel therapeutic agents.

Sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of sulfonamides based on the 1,4-benzodioxin scaffold can lead to novel compounds with interesting therapeutic potential.

The key intermediate for the synthesis of these compounds is 6-amino-1,4-benzodioxin, which can be readily prepared from this compound via a Buchwald-Hartwig amination or other standard methods. The resulting amine can then be reacted with various sulfonyl chlorides to afford a library of sulfonamide derivatives.

A study by Abbasi et al. reported the synthesis of a series of N-substituted derivatives of 1,4-benzodioxane-6-amine and their evaluation as enzyme inhibitors. researchgate.net The parent sulfonamides were prepared by reacting 1,4-benzodioxane-6-amine with various alkyl and aryl sulfonyl chlorides. researchgate.net These compounds were then further functionalized to produce a range of derivatives. This work demonstrates the feasibility of using the 6-amino-1,4-benzodioxin scaffold to generate a diverse set of sulfonamide-based compounds for biological screening.

Derivatives of this compound have shown promise as scaffolds for the development of inhibitors for a variety of enzymes implicated in different diseases.

α-Glucosidase Inhibitors: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for the management of type 2 diabetes. Sulfonamide derivatives of 1,4-benzodioxin have been investigated for their α-glucosidase inhibitory activity. In one study, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and evaluated. researchgate.net Several of these compounds exhibited potent α-glucosidase inhibition, with IC50 values in the low micromolar range. researchgate.net

Acetylcholinesterase Inhibitors: Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to improve cognitive function. The same series of sulfonamide-acetamide derivatives of 1,4-benzodioxin mentioned above were also tested for their AChE inhibitory activity. researchgate.net While the activity was generally weaker than that observed for α-glucosidase, some compounds did show moderate inhibition. researchgate.net

Lipoxygenase Inhibitors: Lipoxygenases are a family of enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibitors of lipoxygenase have potential as anti-inflammatory drugs. A study on N-substituted derivatives of 1,4-benzodioxane-6-amine revealed that while the compounds were largely inactive against acetylcholinesterase and butyrylcholinesterase, they were found to be good inhibitors of lipoxygenase. researchgate.net

FtsZ Inhibitors: Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial protein that is essential for cell division and is a promising target for the development of new antibiotics. Benzamide (B126) derivatives containing the 1,4-benzodioxane (B1196944) scaffold have been identified as potent FtsZ inhibitors. unimi.itmdpi.comnih.govunimi.it These compounds interfere with the polymerization of FtsZ, leading to the inhibition of bacterial cell division. mdpi.comnih.gov While the direct use of this compound in these specific reported inhibitors is not explicitly detailed, its role as a key intermediate in accessing the necessary functionalized 1,4-benzodioxane precursors is evident. The bromine atom can be used to introduce the required linking groups to attach the benzamide portion of the molecule.

The following table summarizes the inhibitory activities of some 1,4-benzodioxin-based sulfonamide derivatives against α-glucosidase and acetylcholinesterase.

| Compound | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |

| 7i | 86.31 ± 0.11 ajol.info | > 100 |

| 7k | 81.12 ± 0.13 ajol.info | > 100 |

| Acarbose (Standard) | 37.38 ± 0.12 ajol.info | - |

Intermediates for Dopamine (B1211576) Receptor Antagonists

The 1,4-benzodioxane scaffold, particularly when halogenated, serves as a crucial structural motif in the design of potent and selective ligands for dopamine receptors. This compound is a key intermediate in the synthesis of compounds that modulate dopaminergic neurotransmission, which is implicated in numerous physiological and pathological processes in the central nervous system.

Research into 1-phenyl-benzazepines has highlighted the significance of halogen substituents in determining the affinity and selectivity for dopamine receptor subtypes D1 and D5. In comparative studies, bromo-substituted analogues have demonstrated superior affinity for these receptors compared to their chloro-substituted counterparts. For instance, one bromo-substituted benzazepine analogue exhibited higher affinity for both D1 and D5 receptors than the corresponding chloro-analogue. This suggests that the electronic properties and size of the bromine atom, provided by an intermediate like this compound, are advantageous for binding interactions within the receptor pocket.

Furthermore, the 1,4-benzodioxane moiety is integral to the synthesis of selective inhibitors for monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. A series of 1,4-benzodioxan-substituted chalcones were designed and synthesized to target human MAO-B (hMAO-B). The most potent compound identified in this series was (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one, which incorporates the 2,3-dihydrobenzo[b]dioxin-6-yl group derived from a benzodioxane precursor. This compound displayed an IC₅₀ value of 0.026 µM and a selectivity index greater than 1538 for MAO-B over MAO-A. Kinetic studies confirmed that these chalcone derivatives act as competitive and reversible inhibitors of hMAO-B. The high potency and selectivity underscore the value of the bromo-substituted benzodioxane framework in developing therapeutics for neurological disorders by modulating dopamine levels.

Antimicrobial and Antioxidant Agents

The 1,4-benzodioxane ring system is a versatile scaffold for the development of novel antimicrobial and antioxidant agents. This compound, as a key starting material, enables the introduction of a stable and lipophilic moiety into various heterocyclic structures, often enhancing their biological efficacy.

Antimicrobial Applications: The incorporation of a bromine atom into the benzodioxane structure has been shown to be a viable strategy for creating potent antibacterial agents. In one study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one was synthesized and demonstrated significant antibacterial activity. Its efficacy against Staphylococcus aureus was found to be higher than that of the standard antibacterial drugs Ciprofloxacin and Ketonaxol. The mechanism of action for related bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria.

The following table summarizes the antibacterial activity of a synthesized quinazolinone derivative incorporating the 6-bromo moiety.

Data derived from a study on the antibacterial activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2).

Antioxidant Properties: Derivatives of 1,4-benzodioxane have also been investigated for their antioxidant capabilities. Natural products such as the 1,4-benzodioxane lignans (B1203133) have shown significant antioxidant activity. Synthetic strategies have been employed to create flavonoid derivatives that include the 1,4-benzodioxane moiety. These compounds have been tested for their ability to inhibit the release of superoxide (B77818) anions by human polymorphonuclear leukocytes, demonstrating the potential of the benzodioxane scaffold in combating oxidative stress. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a property that can be fine-tuned through synthetic modifications of the core structure derived from intermediates like this compound.

Applications in Materials Science

Synthesis of Electroactive Organic Materials

This compound is a promising building block for the synthesis of novel electroactive organic materials, particularly conjugated polymers. Electroactive polymers (EAPs) are a class of smart materials that can change their shape or size when stimulated by an electric field, making them suitable for applications in actuators, sensors, and artificial muscles.

The utility of this compound in this field stems from the presence of the bromine atom, which serves as a reactive handle for cross-coupling reactions. Polymerization methods such as Suzuki, Stille, or Heck coupling, which are standard techniques for creating carbon-carbon bonds, can be employed to incorporate the benzodioxane unit into a polymer backbone. This allows for the synthesis of polymers with tailored electronic and physical properties. The electron-donating nature of the dioxin oxygen atoms can influence the optoelectronic characteristics of the resulting polymer.

While direct polymerization of this compound is not widely documented, the synthesis of electroactive polymers from related benzodioxole structures has been successfully demonstrated. These polymers exhibit electrochromic properties, meaning they change color in response to an electrical potential. This precedent suggests that polymers derived from this compound could also possess interesting electroactive and optical properties, opening avenues for their use in advanced electronic devices such as displays, smart windows, and sensors.

Preparation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. They are of significant interest in materials science and nanotechnology for their ability to precisely control the interfacial properties of materials. This compound can serve as a key precursor for molecules designed to form functional SAMs.

The typical formation of SAMs on gold surfaces involves the use of molecules containing a thiol (-SH) group, which has a strong affinity for gold. This compound can be synthetically converted into a thiol-functionalized derivative, such as 6-mercapto-1,4-benzodioxane. This derivative could then be used to form a well-ordered monolayer on a gold substrate, presenting the benzodioxane unit at the surface.

Alternatively, the bromine atom on the benzodioxane ring can be utilized for post-assembly modification. A SAM can be formed using a molecule containing the this compound moiety, and the exposed bromine atoms can then be used as anchor points for subsequent chemical reactions. This approach allows for the covalent attachment of other functional molecules to the surface, creating complex, multifunctional interfaces. This strategy is valuable for developing biosensors, molecular electronics, and corrosion-resistant coatings. The ability to create patterned and functionalized surfaces through these methods highlights the potential of this compound as a versatile intermediate in advanced surface engineering.

Future Perspectives and Emerging Trends in 6 Bromo 1,4 Benzodioxin Research

Innovation in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 6-bromo-1,4-benzodioxin is poised to incorporate these principles more deeply.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. An emerging trend is the application of engineered enzymes, such as variants of Candida antarctica lipase B (CALB), for the kinetic resolution of benzodioxane derivatives. nih.gov This biocatalytic approach allows for the efficient synthesis of specific, optically pure enantiomers, which is crucial as the biological activity of benzodioxane derivatives can be highly dependent on their stereochemistry. nih.gov

Renewable Feedstocks and Solvents: Researchers are exploring the use of renewable starting materials. For instance, a novel pathway utilizes glycerol carbonate, a derivative of glycerol (a biodiesel byproduct), to react with catechol, producing a key benzodioxane intermediate without the need for a separate solvent. rsc.org This method not only employs a renewable feedstock but also adheres to the green chemistry principle of avoiding volatile organic compounds.

| Approach | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes (e.g., lipases) for enantioselective reactions. | High enantioselectivity, mild conditions, reduced byproducts. | Kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using CALB mutants. nih.gov |

| Renewable Reagents | Employing bio-based materials like glycerol carbonate. | Reduces reliance on fossil fuels, often solvent-free. | Synthesis of 2-hydroxymethyl-1,4-benzodioxane from glycerol carbonate and catechol. rsc.org |

| Phase-Transfer Catalysis | Utilizes catalysts to enable reactions between reagents in separate phases. | Eliminates hazardous solvents, increases reaction rates and yields. | General methodology for alkylation and substitution reactions in organic synthesis. crdeepjournal.org |

Exploration of Novel Reactivity and Catalytic Pathways

The bromine atom on the this compound ring serves as a versatile chemical handle for a wide array of transformations. Research is now moving beyond traditional reactions to explore more advanced and efficient catalytic pathways.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for forming carbon-carbon bonds. dntb.gov.uarsc.orgresearchgate.net The bromo-substituent on the benzodioxane ring is an ideal substrate for these reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. nih.gov This allows for the creation of extensive libraries of derivatives for screening in drug discovery and materials science. Future work will likely focus on developing more active and stable palladium catalysts that can operate under milder conditions and with broader substrate scopes.

C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules. nih.govnih.gov Instead of relying on the pre-functionalized bromo-position, emerging catalytic systems aim to selectively activate and modify other C-H bonds on the benzodioxane scaffold. dmaiti.com This approach is highly atom-economical and can provide access to novel isomers that are difficult to synthesize through traditional routes. The development of regioselective C-H activation catalysts for the benzodioxane system represents a significant area for future exploration. snnu.edu.cn

Advanced Computational Drug Discovery and Material Design

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules for specific applications. This compound and its derivatives are increasingly being studied using advanced computational tools.

Molecular Docking and Pharmacophore Modeling: In drug discovery, computational techniques are used to predict how molecules will interact with biological targets. Molecular docking studies have been performed on benzodioxane derivatives to understand their binding modes with various proteins, such as bacterial enzymes and G-protein coupled receptors. nih.govnih.govresearchgate.net For example, docking has been used to rationalize the activity of benzodioxane-based inhibitors of the bacterial cell division protein FtsZ and to guide the design of new antibacterial agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. herts.ac.uksemanticscholar.org These models are used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Researchers are developing QSAR models for various series of benzodioxane derivatives to predict their potential as anticancer, anti-inflammatory, or antimicrobial agents. herts.ac.uksemanticscholar.orgbiointerfaceresearch.commdpi.com

In Silico ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biointerfaceresearch.com By evaluating properties like solubility and membrane permeability in silico, researchers can identify and filter out compounds with poor pharmacokinetic profiles early in the discovery process, saving significant time and resources.

| Computational Method | Application | Key Outcome | Reference Example |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation of a ligand to a target protein. | Identification of key interactions, guiding lead optimization. | Designing benzodioxane-benzamides as FtsZ inhibitors for antibacterial activity. nih.gov |

| QSAR | Relating chemical structure to biological activity quantitatively. | Predicting the activity of new derivatives before synthesis. | Analyzing benzodioxane derivatives for potential therapeutic activities. herts.ac.uksemanticscholar.org |

| ADME Prediction | Estimating pharmacokinetic properties like solubility and permeability. | Early identification of compounds with poor drug-like properties. | Screening libraries of benzodioxane pyrazoline derivatives. biointerfaceresearch.com |

Expanding the Scope of Synthetic Utility in Interdisciplinary Fields

The unique structural and electronic properties of the this compound scaffold make it a valuable building block in fields beyond traditional organic synthesis.

Medicinal Chemistry: The 1,4-benzodioxane (B1196944) moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govresearchgate.net Its derivatives have been investigated for a vast range of therapeutic targets. Current research continues to expand this scope, with recent studies focusing on:

Anticancer Agents: Designing derivatives that inhibit enzymes crucial for cancer cell proliferation, such as telomerase. unimi.it

Antibacterial Agents: Developing novel compounds that target essential bacterial proteins, offering a potential solution to rising antibiotic resistance. nih.gov

Neuropharmacology: Synthesizing selective inhibitors of monoamine oxidase B (MAO-B) for potential application in the treatment of Parkinson's disease. unimi.itnih.gov

Adrenoceptor Antagonists: Creating new molecules that target α1-adrenoceptors, which are important in cardiovascular regulation. nih.gov

Materials Science: The aromatic and electron-rich nature of the benzodioxane ring system suggests potential applications in materials science. While this area is less explored than its medicinal applications, the ability to functionalize the scaffold via its bromo-substituent opens possibilities for creating novel organic electronic materials. By incorporating this compound into larger conjugated systems, researchers could develop new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials.

Q & A

Basic Questions

Q. What spectroscopic methods are essential for characterizing 6-Bromo-1,4-benzodioxin and its derivatives?

- Answer : Single-crystal X-ray diffraction is critical for unambiguous structural determination, as demonstrated in studies resolving bond lengths (mean C–C = 0.008 Å) and crystallographic parameters (R factor = 0.051) . Infrared (IR) spectroscopy (gas phase) and mass spectrometry (exact mass: 246.0255) are complementary for functional group identification and molecular weight confirmation . Nuclear magnetic resonance (NMR) should include H and C analyses to confirm bromine substitution patterns and ring conformation.

Q. What are the foundational safety protocols for handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including gloves, eyeshields, and respirators. Avoid skin/eye contact and inhalation by working in a fume hood. Store in sealed containers under dry, ventilated conditions to prevent degradation. Refer to analogous safety data sheets (e.g., for 4,6-diphenylpyrimidin-2-amine) for hazard mitigation, including fire suppression with dry sand or alcohol-resistant foam .

Q. How is this compound typically synthesized, and what are common starting materials?

- Answer : A standard route involves bromination of 1,4-benzodioxin precursors using bromine in dichloromethane under inert atmospheres. For example, 92% yield was achieved using boron trifluoride-THF complex as a catalyst at 0–20°C for 2 hours . Alternative methods include LiAlH reduction of cyano or ester derivatives to generate functionalized intermediates .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized to enhance yield and purity?

- Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) via design of experiments (DoE). For example, BF-THF improves electrophilic substitution efficiency in bromination reactions . Purify intermediates via column chromatography or recrystallization to achieve >98% purity, as validated by HPLC . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

**What strategies resolve contradictions in reported biological activities of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products